molecular formula C12H13Cl2N3O2 B14902552 (2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Cat. No.: B14902552
M. Wt: 302.15 g/mol
InChI Key: LXGGFKUNPSZFOR-UHFFFAOYSA-N
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Description

(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is a heterocyclic compound that is widely used as an intermediate in organic synthesis and pharmaceutical applications. It is known for its role in the synthesis of various biologically active molecules, including those used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate typically involves the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with pivaloyl chloride in the presence of a base such as sodium tert-butoxide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures (-10°C to 5°C) and then gradually warmed to room temperature .

Industrial Production Methods: In industrial settings, the synthesis is scaled up by optimizing reaction conditions to achieve high yields and purity. The process involves the use of large reactors and precise control of temperature and reaction times. The product is purified through crystallization and filtration techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: (2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is used in various scientific research applications, including:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as kinase enzymes. It acts as an inhibitor, blocking the activity of these enzymes and thereby affecting various cellular pathways. This inhibition can lead to the modulation of cell signaling, proliferation, and apoptosis .

Comparison with Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
  • 7H-pyrrolo[2,3-d]pyrimidine derivatives

Uniqueness: (2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is unique due to its specific substitution pattern and the presence of the pivalate ester group. This structural feature enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C12H13Cl2N3O2

Molecular Weight

302.15 g/mol

IUPAC Name

(2,4-dichloropyrrolo[2,3-d]pyrimidin-7-yl)methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C12H13Cl2N3O2/c1-12(2,3)10(18)19-6-17-5-4-7-8(13)15-11(14)16-9(7)17/h4-5H,6H2,1-3H3

InChI Key

LXGGFKUNPSZFOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCN1C=CC2=C1N=C(N=C2Cl)Cl

Origin of Product

United States

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